2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrobenzamide group, and a fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to a variety of biological effects .
Mode of Action
This interaction can lead to changes in the function of the targets, which can have downstream effects on various biological processes .
Biochemical Pathways
Similar compounds have been known to affect a variety of pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as by factors such as its solubility, stability, and binding to plasma proteins .
Result of Action
Based on the known effects of similar compounds, it is likely that the compound could have a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
The action, efficacy, and stability of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluoroacetophenone with thiourea and bromine in dry ethanol to form the thiazole ring . The resulting intermediate is then subjected to further reactions to introduce the nitrobenzamide group.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of triethylamine as an acid-binding agent and chloroacetyl chloride as a chlorinating agent are common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Research: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide exhibits unique properties due to the presence of both the nitrobenzamide and fluorophenyl groups. These functional groups contribute to its enhanced biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-13-6-5-11(21(23)24)7-12(13)15(22)20-16-19-14(8-25-16)9-1-3-10(18)4-2-9/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXRIHQRJRUBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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